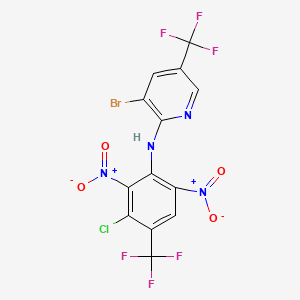
1,1'-Dioctyl-4,4'-bipyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dioctyl-4,4’-bipyridinium is a bipyridinium derivative known for its unique electrochemical properties. It is part of the viologen family, which are compounds characterized by their ability to undergo reversible redox reactions. This compound has garnered significant attention in various fields, including chemistry, biology, and materials science, due to its versatile applications and distinctive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Dioctyl-4,4’-bipyridinium can be synthesized through the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . Another method involves the use of samarium (0) metal in the presence of a catalytic amount of 1,1’-dioctyl-4,4’-bipyridinium dibromide for the chemoselective reduction of aromatic nitro groups .
Industrial Production Methods: Industrial production of 1,1’-Dioctyl-4,4’-bipyridinium typically involves large-scale synthesis using the Zincke reaction due to its efficiency and ability to produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Dioctyl-4,4’-bipyridinium undergoes various types of reactions, including:
Reduction: It can be reduced using samarium (0) metal, forming aromatic amines.
Cyclocondensation: This reaction with aromatic diamines produces conjugated oligomers.
Common Reagents and Conditions:
Samarium (0) metal: Used for reduction reactions.
1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts: Used in the Zincke reaction for cyclocondensation.
Major Products:
Aromatic amines: Formed from the reduction of aromatic nitro groups.
Conjugated oligomers: Produced through cyclocondensation reactions.
Applications De Recherche Scientifique
1,1’-Dioctyl-4,4’-bipyridinium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of conjugated oligomers and polymers with unique electrochemical properties.
Biology: Investigated for its potential anticancer activities.
Medicine: Explored for its use in diagnostic assays and as a component in electrochromic devices.
Industry: Utilized in the development of molecular machines and redox-flow batteries.
Mécanisme D'action
The primary mechanism of action for 1,1’-Dioctyl-4,4’-bipyridinium involves its ability to undergo reversible redox reactions. The compound can form radical cation species, which are believed to be the active reducing agents in various chemical reactions . These redox properties are harnessed in applications such as electrochromic devices and molecular machines .
Comparaison Avec Des Composés Similaires
1,1’-Dioctyl-4,4’-bipyridinium is unique among bipyridinium derivatives due to its long alkyl chains, which enhance its solubility and electrochemical properties. Similar compounds include:
1,1’-Dibutyl-4,4’-bipyridinium: Known for its use in metal coordination polymers.
N-methyl-4,4’-bipyridinium: Utilized in the synthesis of iodobismuthates.
N-ethyl-4,4’-bipyridinium: Another bipyridinium derivative with applications in coordination chemistry.
These compounds share similar redox properties but differ in their specific applications and structural characteristics.
Propriétés
Numéro CAS |
66620-94-8 |
|---|---|
Formule moléculaire |
C26H42N2+2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3/q+2 |
Clé InChI |
XJBZQYZBUDQHEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)



![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)





![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)


